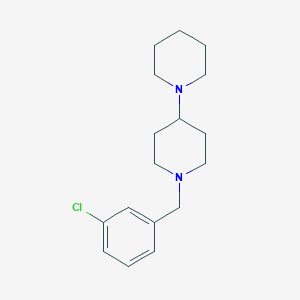![molecular formula C20H22N2O4 B5685128 (4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5685128.png)
(4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid, commonly known as HOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HOPA belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of HOPA is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. HOPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
HOPA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. HOPA also inhibits the proliferation of cancer cells and induces apoptosis, leading to tumor regression. Additionally, HOPA has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
HOPA has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under standard laboratory conditions. However, HOPA has some limitations. Its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on HOPA. One area of interest is the development of HOPA-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of HOPA, which could lead to the development of more effective drugs. Additionally, the use of HOPA as a tool for studying signaling pathways in the body is an area of interest for researchers.
合成法
The synthesis of HOPA involves the reaction between 4-hydroxyphenylacetic acid and 4-(4-methylbenzyl)-3-oxopiperazine under specific reaction conditions. The yield and purity of the product can be optimized by controlling the reaction temperature, reaction time, and solvent used.
科学的研究の応用
HOPA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. Several studies have also demonstrated the effectiveness of HOPA in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(4-hydroxyphenyl)-2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-2-4-15(5-3-14)12-21-10-11-22(13-18(21)24)19(20(25)26)16-6-8-17(23)9-7-16/h2-9,19,23H,10-13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQJMLWSUDGHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2=O)C(C3=CC=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685050.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![2-(3-fluorophenyl)-N-[(3S*,4S*)-4-methoxy-1-methylpyrrolidin-3-yl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5685060.png)
![3-(3-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B5685063.png)
![8-(azepan-1-ylacetyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5685069.png)

![[(2-hydroxyphenoxy)methyl]phenylphosphinic acid](/img/structure/B5685084.png)


![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)
